molecular formula C6Br3I3 B12296350 1,3,5-Tribromo-2,4,6-triiodobenzene

1,3,5-Tribromo-2,4,6-triiodobenzene

Cat. No.: B12296350
M. Wt: 692.49 g/mol
InChI Key: PHXNXSOHPKDBSW-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-triiodobenzene: is a halogenated aromatic compound with the molecular formula C6Br3I3 . This compound is characterized by the presence of three bromine atoms and three iodine atoms attached to a benzene ring. It is a highly specialized compound used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of this compound typically involves large-scale bromination and iodination processes. The reaction conditions are optimized to achieve high yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Halogens (e.g., chlorine, bromine), catalysts (e.g., iron(III) chloride).

      Conditions: Reflux in organic solvents.

      Products: Various halogenated derivatives.

  • Oxidation Reactions

      Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).

      Conditions: Acidic or basic medium.

      Products: Oxidized aromatic compounds.

  • Reduction Reactions

      Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).

      Conditions: Solvent systems like ethanol or ether.

      Products: Reduced aromatic compounds.

Scientific Research Applications

1,3,5-Tribromo-2,4,6-triiodobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-tribromo-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The presence of multiple halogen atoms allows it to form strong non-covalent interactions with various molecular targets. These interactions can influence the molecular conformation and reactivity of the compound, making it useful in supramolecular chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tribromo-2,4,6-triiodobenzene is unique due to its specific combination of bromine and iodine atoms, which provides distinct chemical reactivity and interaction properties. This makes it particularly valuable in specialized research areas such as halogen bonding and material science.

Properties

Molecular Formula

C6Br3I3

Molecular Weight

692.49 g/mol

IUPAC Name

1,3,5-tribromo-2,4,6-triiodobenzene

InChI

InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11

InChI Key

PHXNXSOHPKDBSW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br

Origin of Product

United States

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